molecular formula C8H5ClF3NO B3031336 2-Chloro-4-(trifluoromethyl)benzamide CAS No. 254880-52-9

2-Chloro-4-(trifluoromethyl)benzamide

Cat. No.: B3031336
CAS No.: 254880-52-9
M. Wt: 223.58 g/mol
InChI Key: FGKMHYWFFNKDPW-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzamide (CAS 254880-52-9) is a high-purity benzamide derivative characterized by a chloro substituent at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. With a molecular formula of C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol, this compound is a critical synthetic intermediate in scientific research . Its primary value lies in its application in agrochemical and pharmaceutical development. The compound serves as a key structural component in the synthesis of advanced molecules, including the herbicide fomesafen and the insecticide fluvalinate . Furthermore, it acts as a precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are a promising class of antitubercular agents with candidates like BTZ043 and PBTZ169 having reached clinical trials . The strong electron-withdrawing nature of its functional groups enhances its reactivity, making it a versatile building block for further chemical transformations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKMHYWFFNKDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346181
Record name 2-Chloro-4-(trifluoromethyl)benzamide
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Molecular Weight

223.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254880-52-9
Record name 2-Chloro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)benzamide
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Preparation Methods

Nitrile Hydrolysis Route

Reaction Mechanism and Substrate Preparation

The hydrolysis of 2-chloro-4-(trifluoromethyl)benzonitrile to the corresponding benzamide proceeds via base-catalyzed hydration. The nitrile precursor is synthesized through a two-step sequence:

  • Chlorination and Trifluoromethylation : Starting from 2,4-dichlorotoluene, trifluoromethyl groups are introduced using Ruppert-Prakash reagents (e.g., CF₃TMS) under copper(I) iodide catalysis.
  • Cyanation : The intermediate 2-chloro-4-(trifluoromethyl)bromobenzene undergoes nucleophilic substitution with potassium cyanide in dimethylformamide (DMF) at 80–100°C.

Hydrolysis Conditions

The nitrile intermediate is treated with aqueous sodium hydroxide (20% w/v) at 100°C for 2–4 hours, yielding 2-chloro-4-(trifluoromethyl)benzamide with 88–92% efficiency. Critical parameters include:

  • Temperature : Prolonged heating above 110°C promotes decarboxylation.
  • Catalyst : Phase-transfer agents like tetrabutylammonium bromide enhance reaction kinetics.
Table 1: Optimization of Nitrile Hydrolysis
Parameter Optimal Range Yield (%) Purity (%)
NaOH Concentration 15–25% w/v 88–92 97–99
Reaction Time 2–4 hours 90 98
Temperature 95–105°C 89 97.5

Acid Chloride Amidation

Synthesis of 2-Chloro-4-(trifluoromethyl)benzoyl Chloride

The carboxylic acid derivative, 2-chloro-4-(trifluoromethyl)benzoic acid, is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations:

  • Reagent Choice : SOCl₂ affords higher yields (95%) but generates HCl and SO₂ byproducts.
  • Solvent : Anhydrous dichloromethane prevents side reactions.

Ammonolysis Reaction

The acid chloride is reacted with aqueous ammonia (25–30%) at 0–5°C to prevent over-hydrolysis. This method achieves 75–80% yield but requires rigorous purification to remove residual chloride ions.

Table 2: Acid Chloride Amidation Performance
Condition Acid Chloride Yield (%) Amide Yield (%)
SOCl₂, reflux 95 78
Oxalyl chloride, RT 88 72

Transition-Metal-Catalyzed Coupling

Ullmann-Type Coupling

Aryl halides (e.g., 2-chloro-4-iodobenzotrifluoride) react with trifluoromethylating agents (e.g., CF₃Cu) in the presence of palladium catalysts. This route suffers from:

  • High Cost : Trifluoromethyl copper reagents are expensive.
  • Byproducts : Homocoupling of aryl halides reduces efficiency.

Buchwald-Hartwig Amination

This compound is synthesized via amination of aryl bromides with ammonia equivalents. While feasible, this method is limited by:

  • Catalyst Sensitivity : Palladium/phosphine complexes deactivate at high temperatures.
  • Substrate Availability : Specialty aryl bromides are less accessible.

Halogen Exchange and Fluorination

Balz-Schiemann Reaction

Diazotization of 2-chloro-4-aminobenzotrifluoride followed by fluorination yields the trifluoromethyl intermediate. Challenges include:

  • Safety : Diazonium salts are thermally unstable.
  • Regioselectivity : Competing chlorination at the meta position.

Halex Reaction

Chlorine-trifluoromethyl exchange using potassium fluoride in polar aprotic solvents (e.g., DMSO) achieves moderate yields (60–65%) but requires high temperatures (150–180°C).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Cost Scalability Environmental Impact
Nitrile Hydrolysis 88–92 97–99 Low High Moderate
Acid Chloride 75–80 95–97 Medium Medium High (HCl/SO₂)
Ullmann Coupling 50–60 90–92 High Low Low
Halex Reaction 60–65 85–88 Medium Medium Moderate

Industrial-Scale Considerations

The nitrile hydrolysis route is favored for large-scale production due to:

  • Reagent Availability : Sodium hydroxide and cyanide precursors are cost-effective.
  • Waste Management : Aqueous waste streams are easier to treat compared to halogenated byproducts.
  • Process Safety : Avoids explosive intermediates (e.g., diazonium salts).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents
One of the most significant applications of 2-chloro-4-(trifluoromethyl)benzamide is as a precursor in the synthesis of antitubercular agents. It is involved in the preparation of 8-nitro-1,3-benzothiazin-4-ones, which are promising candidates for treating tuberculosis. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis . The structural characterization of this benzamide has shown that it forms hydrogen-bonded dimers, contributing to its biological activity .

Case Study: Synthesis Pathways
The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with nitrating agents. This process yields a compound that can be further transformed into various derivatives with enhanced pharmacological properties. For instance, reactions with thionyl chloride and ammonia lead to the formation of amides that exhibit potent antitubercular activity .

Agricultural Applications

Pesticidal Properties
Research indicates that compounds similar to this compound exhibit herbicidal and pesticidal activities. Its derivatives have been developed for use as pesticides against a range of agricultural pests and weeds. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective in agricultural formulations .

Case Study: Herbicide Development
Studies have shown that benzamide derivatives, including those based on this compound, can control key weed species in cereal crops like wheat. These compounds demonstrate high herbicidal activity, leading to their incorporation into commercial herbicides designed for effective weed management .

Chemical Research and Development

Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for developing various fluorinated compounds. Its unique electronic properties allow chemists to modify its structure to create new materials with desirable characteristics for various applications including pharmaceuticals and agrochemicals .

Analytical Applications

Analytical Chemistry
The compound is also used in analytical chemistry for developing methods to detect and quantify fluorinated organic compounds in environmental samples. Its stable structure makes it suitable for use as a standard reference material in chromatographic techniques .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAntitubercular agentsTargets DprE1 enzyme; potential new drug candidates
Agricultural SciencePesticides and herbicidesEffective against weeds; enhances crop yield
Chemical ResearchSynthetic intermediatesFacilitates development of novel fluorinated compounds
Analytical ChemistryReference material for chromatographyAids in detection and quantification of pollutants

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes the structural and functional differences between 2-Chloro-4-(trifluoromethyl)benzamide and its analogues:

Compound Name Substituents/Modifications Molecular Formula Application Key Features Reference
This compound Cl (2), CF₃ (4) C₈H₅ClF₃NO Agrochemical intermediate Base structure for derivatives like fomesafen
Fomesafen Cl, CF₃, phenoxy, nitro, methylsulfonyl C₁₅H₁₀ClF₃N₂O₆S Herbicide High selectivity in soybeans; sulfonyl group enhances herbicidal activity
Fluvalinate Cl, CF₃, valine-cyano-phenoxyphenyl ester C₂₆H₂₂ClF₃N₂O₃ Insecticide/Acaricide Targets insect nervous system via sodium channel modulation
2-Chloro-4-fluoro-N-{[...]methyl}benzamide Cl (2), F (4), thiophenyl-hydroxyethoxy C₁₅H₁₈ClFNO₃S Pharmaceutical research Hydroxyethoxy group increases hydrophilicity
2-Chloro-4-nitro-N-[...]benzamide Cl (2), nitro (4), phenylsulfanyl C₁₉H₁₂ClN₂O₃S Potential herbicide Nitro group enhances electron-withdrawing effects
4-Chloro-3-(trifluoromethyl)benzamide Cl (4), CF₃ (3) C₈H₅ClF₃NO Research compound Positional isomer; altered binding affinity

Herbicidal Activity

  • Fomesafen (derived from this compound) is applied pre- or post-emergence in soybean fields at 0.5–2 lb/acre. Its sodium salt formulation enhances solubility and field efficacy, controlling broadleaf weeds like Amaranthus spp. .

Insecticidal Activity

  • Fluvalinate leverages the benzamide core for stability, with the ester moiety enabling rapid penetration into insect cuticles. It is effective against mites and aphids at concentrations as low as 25 ppm .

Pharmacological Potential

  • Derivatives like the 2-Chloro-4-fluoro analogue () are under investigation for kinase inhibition or antimicrobial activity, though specific targets remain undisclosed .

Biological Activity

2-Chloro-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and toxicological profiles based on diverse research findings.

This compound has the chemical formula C8H5ClF3N and is classified as an aromatic amide. Its structure features a chloro group and a trifluoromethyl group, which significantly influence its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study found that compounds with similar structural motifs demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds was reported to be between 0.8–1.6 µM, suggesting that this compound may possess comparable efficacy .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria. Specifically, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, although detailed mechanistic studies are still ongoing.

Study on Antitubercular Activity

A high-throughput screening identified a series of salicylanilides with structural analogs to this compound as potent inhibitors against Mycobacterium tuberculosis. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity and highlighted structure-activity relationships (SAR) that could guide future drug development efforts .

Toxicological Studies

Toxicological evaluations have shown that compounds containing trifluoromethyl groups can exhibit varying degrees of toxicity. In particular, chronic exposure studies indicated potential liver and thyroid toxicity in animal models, necessitating further investigation into the safety profile of this compound .

Comparative Analysis Table

Property This compound Related Compounds
Chemical Formula C8H5ClF3NVaries (e.g., C8H6ClF3N for similar amides)
MIC Against M. tuberculosis 0.8–1.6 µMVaries (e.g., 1–5 µM for other derivatives)
Toxicity Potential liver and thyroid toxicityVaries (some derivatives more toxic)
Mechanism of Action Inhibition of metabolic pathwaysSimilar mechanisms in related compounds

Q & A

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data?

  • Cross-validate purity via elemental analysis (C, H, N, Cl) and DSC. Compare ¹⁹F NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Collaborative inter-laboratory studies using standardized protocols (e.g., USP guidelines) minimize instrumental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.